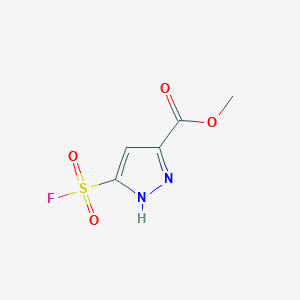

methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a fluorosulfonyl (-SO₂F) group at the 5-position and a methyl ester (-COOCH₃) at the 3-position. This structure combines the electron-withdrawing nature of the fluorosulfonyl group with the ester functionality, making it a versatile intermediate in medicinal chemistry and materials science. The fluorosulfonyl group is notable for its reactivity in covalent bonding and sulfonation reactions, while the methyl ester enhances lipophilicity compared to carboxylic acids .

Properties

Molecular Formula |

C5H5FN2O4S |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

methyl 5-fluorosulfonyl-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-4(8-7-3)13(6,10)11/h2H,1H3,(H,7,8) |

InChI Key |

QFNWBQJVERBXRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC(=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reactions are usually carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group.

Industrial Production Methods

Industrial production of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Chemical Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

Drug Discovery: Its unique structural features make it a potential candidate for drug discovery and development.

Materials Science:

Mechanism of Action

The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Molecular Properties

The fluorosulfonyl group distinguishes this compound from analogs with substituents such as iodophenyl, methylsulfonyl, or amide groups. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups

- Molecular weight: 295.92 Da .

- Iodophenyl (Compounds 8–10, ) : Bulky and electron-deficient due to iodine. Molecular weights: 482.93–492.95 Da, significantly higher due to iodine’s mass .

- Methylsulfonyl (-SO₂CH₃) : Moderate electron-withdrawing effect, commonly used in COX-2 inhibitors (e.g., celecoxib analogs) .

- Amide Groups () : Electron-withdrawing but less reactive than sulfonyl groups, often used to modulate solubility and hydrogen-bonding capacity.

Ester Variations

- Methyl Ester : Increases lipophilicity (logP ~1.5–2.0 estimated) compared to ethyl esters (e.g., ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, CAS 1326810-54-1), which may improve membrane permeability .

Biological Activity

Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H6FNO4S

- Molecular Weight : Approximately 201.18 g/mol

- Structural Features : The compound contains a fluorosulfonyl group, which is known to enhance the reactivity and biological activity of organic molecules.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes. This interaction may involve binding to the active sites of enzymes, leading to altered enzyme kinetics.

- Cell Signaling Modulation : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. This modulation can affect gene expression and cellular responses to external stimuli .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against various pathogens .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, which are significant in the context of treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of this compound resulted in a marked reduction in inflammatory markers.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Compound Treatment | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.